(2E)-N-{2-[(6,7-Dimethoxyisoquinolin-1-YL)methyl]-4,5-dimethoxyphenyl}-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-{2-[(6,7-Dimethoxyisoquinolin-1-YL)methyl]-4,5-dimethoxyphenyl}-3-phenylprop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a combination of isoquinoline and phenylprop-2-enamide moieties, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{2-[(6,7-Dimethoxyisoquinolin-1-YL)methyl]-4,5-dimethoxyphenyl}-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Attachment of the Dimethoxyphenyl Group: This step involves the use of a coupling reagent, such as EDCI or DCC, to link the isoquinoline moiety with the dimethoxyphenyl group.
Formation of the Prop-2-enamide Linkage: The final step involves the formation of the prop-2-enamide linkage through a condensation reaction, typically using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{2-[(6,7-Dimethoxyisoquinolin-1-YL)methyl]-4,5-dimethoxyphenyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the reduction of double bonds or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2E)-N-{2-[(6,7-Dimethoxyisoquinolin-1-YL)methyl]-4,5-dimethoxyphenyl}-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-{2-[(6,7-Dimethoxyisoquinolin-1-YL)methyl]-4,5-dimethoxyphenyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Properties
Molecular Formula |
C29H28N2O5 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
(E)-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C29H28N2O5/c1-33-25-15-20-12-13-30-24(22(20)17-27(25)35-3)14-21-16-26(34-2)28(36-4)18-23(21)31-29(32)11-10-19-8-6-5-7-9-19/h5-13,15-18H,14H2,1-4H3,(H,31,32)/b11-10+ |
InChI Key |
RPBJCYRMZMIHEU-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)/C=C/C4=CC=CC=C4)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C=CC4=CC=CC=C4)OC)OC)OC |
Origin of Product |
United States |
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